molecular formula C8H16N2O12 B14725004 Diethyl 2,3-dihydroxybutanedioate;nitric acid CAS No. 13454-52-9

Diethyl 2,3-dihydroxybutanedioate;nitric acid

Cat. No.: B14725004
CAS No.: 13454-52-9
M. Wt: 332.22 g/mol
InChI Key: HVTQYUQURADVRY-UHFFFAOYSA-N
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Description

It is a diester of tartaric acid and is commonly used in organic synthesis and various industrial applications . This compound is characterized by its two ethyl ester groups and two hydroxyl groups, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods

In industrial settings, the production of diethyl 2,3-dihydroxybutanedioate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 2,3-dihydroxybutanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and hydroxyl groups. These functional groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,3-dihydroxybutanedioate is unique due to its combination of ester and hydroxyl groups, which provide versatility in chemical reactions. This dual functionality makes it a valuable reagent in asymmetric synthesis and other organic transformations .

Properties

CAS No.

13454-52-9

Molecular Formula

C8H16N2O12

Molecular Weight

332.22 g/mol

IUPAC Name

diethyl 2,3-dihydroxybutanedioate;nitric acid

InChI

InChI=1S/C8H14O6.2HNO3/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;2*2-1(3)4/h5-6,9-10H,3-4H2,1-2H3;2*(H,2,3,4)

InChI Key

HVTQYUQURADVRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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